2-Chloro-3-fluoronitrobenzene
Overview
Description
2-Chloro-3-fluoronitrobenzene is an organic compound with the molecular formula C6H3ClFNO2. It is a derivative of nitrobenzene, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration of Fluorobenzene: One common method involves the nitration of fluorobenzene to produce 2-fluoronitrobenzene, followed by chlorination to yield this compound.
Chlorination of Nitrobenzene: Another method involves the chlorination of nitrobenzene to produce 2-chloronitrobenzene, followed by fluorination using an alkali metal fluoride in the presence of a solvent like sulpholane.
Industrial Production Methods: Industrial production often involves the use of large-scale reactors where the nitration and chlorination reactions are carefully controlled to ensure high yield and purity. The reactions are typically carried out under controlled temperatures and pressures to optimize the production process.
Types of Reactions:
Nucleophilic Substitution: this compound undergoes nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) that activate the benzene ring towards nucleophilic attack.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used under high temperature conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used along with hydrogen gas.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives depending on the nucleophile used.
Reduction: The major product is 2-chloro-3-fluoroaniline.
Scientific Research Applications
2-Chloro-3-fluoronitrobenzene is widely used in scientific research due to its reactivity and versatility:
Mechanism of Action
The primary mechanism by which 2-chloro-3-fluoronitrobenzene exerts its effects is through nucleophilic aromatic substitution. The electron-withdrawing nitro and chlorine groups activate the benzene ring, making it susceptible to nucleophilic attack. This leads to the formation of a Meisenheimer complex, which subsequently eliminates a leaving group to form the final product .
Comparison with Similar Compounds
- 2-Chloro-4-fluoronitrobenzene
- 2-Fluoro-3-chloronitrobenzene
- 3-Chloro-2-fluoronitrobenzene
Uniqueness: 2-Chloro-3-fluoronitrobenzene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in certain synthetic pathways and industrial applications .
Properties
IUPAC Name |
2-chloro-1-fluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZSQTMICFLABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175658 | |
Record name | 2-Chloro-1-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21397-07-9 | |
Record name | 2-Chloro-1-fluoro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21397-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-fluoronitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021397079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-fluoro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-3-FLUORONITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79J6SA7GHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Chloro-3-fluoronitrobenzene in the synthesis of dichlorofluorobenzene?
A1: this compound serves as the primary starting material in the industrial production of 2,6-dichlorofluorobenzene [, , ]. The synthesis involves a chlorination and denitration reaction where the nitro group (-NO2) in this compound is replaced with a chlorine atom (Cl), yielding the desired 2,6-dichlorofluorobenzene product.
Q2: What is the significance of using anhydrous hydrogen chloride gas in this synthesis method?
A2: The research highlights the replacement of chlorine gas with anhydrous hydrogen chloride gas as the chlorinating agent for the denitration step [, , ]. This modification offers several advantages:
- Improved Conversion Rate: The studies demonstrate that employing anhydrous hydrogen chloride gas leads to a higher conversion rate of this compound to 2,6-dichlorofluorobenzene, reaching up to 93% [, , ]. This improvement directly translates to greater efficiency and cost-effectiveness in the manufacturing process.
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